2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylic acid

Beschreibung

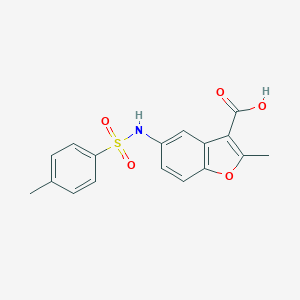

2-Methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a methyl group at position 2, a 4-methylbenzenesulfonamido (-SO₂NH-C₆H₄-CH₃) substituent at position 5, and a carboxylic acid (-COOH) group at position 3 of the benzofuran core. The carboxylic acid group enhances polarity, influencing solubility and ionization under physiological conditions. Structural analysis of this compound likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization, as indicated by their prevalence in small-molecule characterization .

Eigenschaften

IUPAC Name |

2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-10-3-6-13(7-4-10)24(21,22)18-12-5-8-15-14(9-12)16(17(19)20)11(2)23-15/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWXPHBTKMMOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonylamino Group: This step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base to form the sulfonylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorinated sulfonamides () exhibit superior stability and lipid solubility, making them candidates for long-acting therapeutics or environmental persistence .

- The carboxamide derivative () likely targets enzymes requiring hydrophobic interactions, whereas the target compound’s carboxylic acid may favor ionic interactions in aqueous environments.

Research Implications and Limitations

While structural tools like SHELX and ORTEP-3 enable precise determination of molecular configurations , the provided evidence lacks direct experimental data (e.g., IC₅₀, LogP) for the target compound. Comparisons here rely on structural analogies and established principles of medicinal chemistry. Further studies should prioritize synthesizing the target compound and benchmarking its properties against fluorinated and halogenated analogs.

Biologische Aktivität

2-Methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique benzofuran core structure, which plays a crucial role in its biological activity. The molecular formula is with a molecular weight of 479.5 g/mol. The structural features include a sulfonamide group and a carboxylic acid, which are pivotal for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

- Inhibition of Carbonic Anhydrases (CAs) : This compound has been studied for its inhibitory effects on various isoforms of carbonic anhydrases, which are critical metalloenzymes involved in pH regulation and bicarbonate formation in biological systems. Inhibition of these enzymes can lead to significant physiological effects, including modulation of tumorigenicity and electrolyte secretion .

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, it has shown an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating potent anticancer properties .

Anticancer Activity

A study evaluated the effects of various benzofuran derivatives, including the compound , on human breast cancer cell lines. The results demonstrated that treatment with the benzofuran-based derivative led to significant cell cycle arrest at the G2/M phase and increased apoptosis rates in MDA-MB-231 cells:

| Treatment | Total % | Early Apoptosis % | Late Apoptosis % | Necrosis % |

|---|---|---|---|---|

| Control | 1.46 | 0.47 | 0.31 | 0.68 |

| Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |

This data indicates that the compound not only inhibits cell proliferation but also promotes apoptotic pathways in cancer cells .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions lead to alterations in cellular signaling pathways that are crucial for cancer cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.